3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine
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Overview
Description
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with the molecular formula C12H23N3, is characterized by its unique structural features, including a pyrazole ring substituted with isobutyl and methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps like mixing, heating, and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: The amino group in the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives .
Scientific Research Applications
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, affecting various signaling pathways . Its structural features allow it to bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1,3-dimethylpyrazole
- 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
3,4-Diisobutyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl groups enhance its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-methyl-4,5-bis(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(2)6-10-11(7-9(3)4)14-15(5)12(10)13/h8-9H,6-7,13H2,1-5H3 |
InChI Key |
HLIGYFPJWYNBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1CC(C)C)C)N |
Origin of Product |
United States |
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